4-Fluoro-2-nitrobenzaldehyde
Overview
Description
4-Fluoro-2-nitrobenzaldehyde is an organic compound with the molecular formula C₇H₄FNO₃ and a molecular weight of 169.11 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Scientific Research Applications
4-Fluoro-2-nitrobenzaldehyde is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its ability to undergo various chemical transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorescence and conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 4-fluorobenzaldehyde. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of by-products .
Another method involves the chlorination of 2-chloro-4-fluorotoluene followed by hydrolysis and nitration. The chlorination is performed under the irradiation of a high-pressure ultraviolet lamp, and the hydrolysis is catalyzed by an acid. The nitration step is similar to the one described above .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products
Reduction: 4-Fluoro-2-aminobenzaldehyde.
Oxidation: 4-Fluoro-2-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitrobenzaldehyde depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. In oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent to the aldehyde group .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and physical properties.
4-Nitrobenzaldehyde: Lacks the fluorine atom, affecting its reactivity and physical properties.
Uniqueness
4-Fluoro-2-nitrobenzaldehyde is unique due to the presence of both the fluorine atom and the nitro group on the benzene ring. This combination of substituents imparts distinct reactivity and physical properties to the compound, making it valuable in various chemical syntheses and applications .
Properties
IUPAC Name |
4-fluoro-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCGMGUNVGVHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183487 | |
Record name | Benzaldehyde, 4-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-96-8 | |
Record name | 4-Fluoro-2-nitrobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2923-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-nitrobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-2-nitrobenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzaldehyde, 4-fluoro-2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40183487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.987 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Fluoro-2-nitrobenzaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWH6CPQ66G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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